6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of an iodine atom at the 6th position and a fused pyrido[2,3-d]pyrimidine ring system. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriately substituted pyrimidines. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (MeONa) and benzylamine (BnNH2) under reflux conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid can be used to introduce functional groups like NHBn.
Cyclization: Cyclization reactions may involve the use of carboxylic acid chlorides under reflux in xylene.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines and fused heterocyclic compounds, depending on the nature of the reagents and reaction conditions used.
Scientific Research Applications
6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases . These interactions can disrupt cellular signaling pathways, leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyridopyrimidine family with similar biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Known for its potential as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: A fused heterocyclic compound with diverse biological activities.
Uniqueness
6-Iodopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the iodine atom at the 6th position, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable compound for the development of new pharmaceuticals and materials.
Properties
Molecular Formula |
C7H4IN3O2 |
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Molecular Weight |
289.03 g/mol |
IUPAC Name |
6-iodo-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H4IN3O2/c8-3-1-4-5(9-2-3)10-7(13)11-6(4)12/h1-2H,(H2,9,10,11,12,13) |
InChI Key |
RNVKQRUVLCCMSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC(=O)N2)I |
Origin of Product |
United States |
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